Specific Scientific Field: This application falls under the field of Cancer Research, specifically in the study of cervical cancer .
Summary of the Application: Alsterpaullone is a small molecule cyclin-dependent kinase (CDK) inhibitor that regulates cell cycle progression . It has been found to inhibit the proliferation of HeLa cells (a type of cervical cancer cell) in a dose- and time-dependent manner .
Methods of Application: In the study, Alsterpaullone was applied to HeLa cells and its effects were observed over time. The cells were monitored for changes in cell cycle progression and apoptosis .
Results or Outcomes: The study found that Alsterpaullone effectively prevented HeLa cells from entering the S-phase of the cell cycle . It induced cell cycle arrest at the G2/M phase and apoptosis via the regulation of anti-apoptotic proteins (caspase-3) and cell cycle proteins . This suggests that Alsterpaullone could be a promising chemotherapeutic tool in the fight against cervical cancer .
Specific Scientific Field: This application is in the field of Neuro-Oncology, specifically in the study of medulloblastoma .
Summary of the Application: Alsterpaullone has been identified as a novel small molecule inhibitor that can target group 3 medulloblastoma .
Results or Outcomes: The study found that treatment with Alsterpaullone resulted in the inhibition of cell cycle-related genes and down-regulation of MYC . This suggests that Alsterpaullone could be a promising therapeutic tool in the treatment of group 3 medulloblastoma .
Specific Scientific Field: This application falls under the field of Cell Cycle Research .
Summary of the Application: Alsterpaullone is a small molecule cyclin-dependent kinase (CDK) inhibitor that regulates cell cycle progression . It has been found to inhibit HeLa cells in a time-dependent and dose-dependent manner .
Results or Outcomes: The study found that Alsterpaullone effectively prevented HeLa cells from entering S-phase . It induced cell cycle arrest at the G2/M phase and apoptosis via the regulation of various antiapoptotic genes, DNA-repair, transcription, and cell cycle progression . This suggests that Alsterpaullone could be a promising chemotherapeutic tool in anticervical cancer arsenal .
Specific Scientific Field: This application falls under the field of Molecular Biology, specifically in the study of transcriptional inhibition .
Summary of the Application: Alsterpaullone has been identified as a potent p27Kip1 transcriptional inhibitor . p27Kip1 is a protein that regulates cell cycle progression by inhibiting cyclin-dependent kinases .
Results or Outcomes: The study found that Alsterpaullone effectively inhibited the transcription of p27Kip1 . This suggests that Alsterpaullone could be a promising tool in the study of cell cycle regulation and related diseases .
Alsterpaullone is a synthetic compound classified as a benzazepine, specifically known for its role as a cyclin-dependent kinase inhibitor. Its chemical formula is , and it has a molecular weight of approximately 293.2768 g/mol. Alsterpaullone is recognized for its potent inhibitory effects on various cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), making it a valuable compound in pharmacological research and potential therapeutic applications.
These interactions lead to significant alterations in cellular processes, including cell cycle regulation and apoptosis.
Alsterpaullone exhibits notable biological activities, particularly in the context of cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by inhibiting CDKs, which are crucial for cell cycle progression. Studies have demonstrated that alsterpaullone effectively suppresses late gene expression in Epstein-Barr virus-positive B-cell lines, indicating its potential use in antiviral therapies . Additionally, it has been explored for its antitumor properties, showing promise in inhibiting tumor growth through modulation of key signaling pathways.
Alsterpaullone can be synthesized through several methods, with one notable approach involving the cyclization of a deprotonated α-aminonitrile. This method allows for the formation of the indole-fused benzazepinone structure characteristic of alsterpaullone. Another synthesis route includes the reaction of specific precursors under controlled conditions to yield the desired product while ensuring high purity levels .
textStarting Material + Reagents → Alsterpaullone
The primary applications of alsterpaullone are found in cancer research and drug development. Its ability to inhibit CDKs positions it as a candidate for cancer therapies aimed at halting uncontrolled cell proliferation. Additionally, its effects on GSK-3β make it relevant in studies related to neurodegenerative diseases and metabolic disorders .
Alsterpaullone has been extensively studied for its interactions with various kinases. Notably, it forms hydrogen bonds with specific amino acids within the active sites of GSK-3β, enhancing its inhibitory effects. In silico studies have revealed that alsterpaullone interacts with Val135 and exhibits significant binding affinity due to its structural characteristics . These interaction studies provide insights into the mechanism by which alsterpaullone exerts its biological effects.
Alsterpaullone shares structural and functional similarities with several other compounds that also act as CDK inhibitors or GSK-3β inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Primary Target | IC50 (nM) |
---|---|---|---|
Alsterpaullone | C₁₆H₁₁N₃O₃ | CDK1, CDK2, GSK-3β | 4 - 35 |
Paullone | C₁₄H₁₁N₃O | CDK1 | ~100 |
Kenpaullone | C₁₆H₁₁N₃O₂ | CDK2 | ~80 |
Roscovitine | C₁₅H₁₅N₅O | CDK2 | ~60 |
CYC202 | C₁₈H₁₈N₂O₂ | CDK1 | ~30 |
Uniqueness: Alsterpaullone is distinguished by its potent inhibitory action at lower concentrations compared to similar compounds, particularly against GSK-3β, making it an attractive candidate for further pharmacological exploration.
Irritant